8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride
Description
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride is a spirocyclic compound with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.698 g/mol . Its IUPAC name reflects the spiro[4.5]decane backbone, featuring a fused piperidine and cyclohexane ring system. Key identifiers include ChemSpider ID 38237657 and MDL numbers (e.g., MFCD14586487) .
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
8-amino-1-methyl-1-azaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-9(13)4-7-10(12)5-2-8(11)3-6-10;/h8H,2-7,11H2,1H3;1H |
InChI Key |
OJGLSPJWPLMQKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC12CCC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from Diethyl Oxalate and Urea
A representative method involves three sequential reactions:
-
Primary Reaction : Diethyl oxalate (1 mol), urea (1.1–1.3 mol), and sodium (2 mol) are stirred in anhydrous methanol with ammonium carbonate (0.5–1 mol) at 25–30°C. This yields a bicyclic intermediate (Eq. 1):
-
Secondary Reaction : The intermediate is treated with concentrated HCl to protonate the amine and facilitate cyclization (Eq. 2):
-
Intermediate Reaction : 2-(Ethylamino)acetaldehyde (1.5–2 mol) and potassium ferricyanide (0.05–0.1 mol) are added to form the final spiro compound, which is isolated via rotary evaporation and filtration (Eq. 3):
Optimization Insights :
-
Solvent Choice : Methanol enhances solubility of reactants without participating in side reactions, enabling a 91.95% yield.
-
Molar Ratios : Excess urea (1.3 mol) ensures complete conversion of diethyl oxalate, minimizing byproducts.
-
Temperature Control : Maintaining 25–30°C during HCl addition prevents decomposition of acid-sensitive intermediates.
Comparative Analysis of Alternative Methods
Cyanide-Free vs. Cyanide-Dependent Routes
Earlier methods relied on sodium cyanide for cyclization, achieving 80% yields but posing significant safety risks. The current cyanide-free approach using potassium ferricyanide reduces toxicity while maintaining efficiency (91.95% yield).
Epoxide-Mediated Amine Liberation
In gabapentin synthesis, epoxides like propylene oxide deprotonate hydrochloride salts to liberate free amines. Applying this to 8-amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride could streamline isolation:
This method precipitates the amine directly from n-butanol, avoiding energy-intensive distillation.
Industrial-Scale Production Considerations
Purity and Yield Optimization
Table 1: Key Parameters for Industrial Synthesis
Chemical Reactions Analysis
Salt Formation Reactions
The primary amine group readily reacts with acids to form stable salts, enhancing solubility and crystallinity. A notable example involves fumaric acid:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Fumaric acid in isopropanol | 1-Methyl-4-amino-1-azaspiro[4.5]decane difumarate | 11% |
This reaction proceeds via protonation of the amine followed by crystallization. The difumarate salt (m.p. 165°–167°C) demonstrates improved handling properties for pharmaceutical applications .
Nucleophilic Substitution
The ketone group participates in nucleophilic additions. For example:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Imine Formation | Aromatic amines, thioglycolic acid | Spiro-thiazolidinone derivatives | Anticancer agents |
Similar reactivity is observed in related spirocyclic ketones, where condensation with amines produces heterocyclic derivatives .
Reduction Reactions
The ketone moiety can be reduced to a secondary alcohol using standard reducing agents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | Ethanol, reflux | 1-Methyl-8-hydroxy-1-azaspiro[4.5]decane | Improved solubility |
This reduction modifies the compound’s polarity, potentially enhancing bioavailability.
Oxidation Reactions
The primary amine undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acidic aqueous media | Nitroso derivative | Increased reactivity |
Oxidation products may serve as intermediates for further functionalization.
Cyclization and Derivatization
The compound acts as a precursor in multi-step syntheses. For instance:
| Step | Process | Reagents/Conditions | Final Product |
|---|---|---|---|
| 1 | Ureido Formation | KOCN, acetic acid, water | Ureido intermediate |
| 2 | Cyclization | NaH, DMF | Diazaspirodecane-dione |
Comparative Reactivity Table
Key differences in reactivity compared to structurally similar compounds:
Mechanistic Insights
-
Amine Reactivity : The primary amine’s basicity (pKa ~10.5) facilitates protonation and salt formation, critical for pharmaceutical formulations .
-
Ketone Activation : Steric hindrance from the spirocyclic structure slows ketone reactivity compared to linear analogues, necessitating stronger nucleophiles .
Scientific Research Applications
The unique spirocyclic structure of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride contributes to its diverse biological activities, which include:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for drug action, particularly in the development of therapeutics targeting metabolic disorders.
Receptor Modulation
The compound's structure allows it to potentially bind to neurotransmitter receptors, influencing neurochemical pathways. This property could have implications for developing treatments for neurological disorders.
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
In controlled trials involving animal models, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests that the compound may effectively modulate immune responses, making it a candidate for anti-inflammatory therapies.
Anticancer Potential
Recent research has explored the anticancer properties of this compound and its analogs against various cancer cell lines, including HepG2 (liver), PC3 (prostate), and HCT116 (colorectal) cells. Some derivatives demonstrated moderate to high inhibition rates against these cell lines, indicating potential therapeutic applications in oncology.
Case Studies
| Case Study | Findings |
|---|---|
| Antimicrobial Activity | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. |
| Anti-inflammatory Properties | Marked decrease in TNF-alpha and IL-6 levels in treated animal models compared to controls. |
| Anticancer Activity | Moderate to high inhibition rates observed against HepG2, PC3, and HCT116 cancer cell lines. |
Mechanism of Action
The mechanism of action of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds are pharmacologically significant due to their conformational rigidity and ability to interact with diverse biological targets. Below is a systematic comparison of 8-amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride with its analogs:
Substitution Patterns on the Spiro Backbone
a) Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride
- Molecular Formula : C₁₀H₁₉ClN₂O
- Key Differences: Features an aminomethyl group at position 8 and a stereospecific (5S,8S) configuration.
- Impact: The additional methylene group in the aminomethyl substituent increases molecular weight (218.73 g/mol) and may enhance lipophilicity compared to the target compound .
b) Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one Derivative)
- Molecular Formula : C₂₅H₂₆F₆N₂O₂·HCl·H₂O
- Key Differences : Contains a 1,7-diazaspiro core with bulky trifluoromethylphenyl and phenethyl substituents.
- Pharmacological Role : Approved as an antiemetic targeting the NK₁ receptor .
- Structural Impact: The diaza configuration and aromatic substituents confer higher molecular weight (554.95 g/mol) and enhanced receptor specificity compared to the monoaza target compound.
Heteroatom Variations in the Spiro Ring
a) 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (Fenspiride Hydrochloride)
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Key Differences : Replaces one nitrogen with an oxygen atom (1-oxa-3,8-diazaspiro), altering electronic properties.
- Pharmacological Role : Used as an anti-inflammatory and bronchodilator .
b) 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂
- Key Differences : Features an oxa (oxygen) atom in place of a nitrogen, simplifying the heterocyclic system.
Functional Group Modifications
a) Fluorinated Analogs (e.g., 1,1-Difluoro-8-azaspiro[4.5]decane)
- Molecular Formula : C₉H₁₅F₂N
- Key Differences : Incorporates fluorine atoms to enhance metabolic stability and bioavailability.
- Impact: Fluorine’s electronegativity and small size improve membrane permeability compared to the amino group in the target compound .
b) 8-(2-Amino-3-chloro-5-(1-methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 90)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Pharmacological Notes |
|---|---|---|---|---|
| 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one HCl | C₉H₁₇ClN₂O | 204.70 | 8-amino, 1-methyl | N/A (Research compound) |
| Rolapitant HCl | C₂₅H₂₆F₆N₂O₂·HCl·H₂O | 554.95 | Trifluoromethylphenyl, 1,7-diaza | Antiemetic (NK₁ antagonist) |
| Fenspiride HCl | C₁₅H₂₁ClN₂O₂ | 296.79 | 8-phenethyl, 1-oxa-3,8-diaza | Anti-inflammatory, bronchodilator |
| 1-Oxa-8-azaspiro[4.5]decan-2-one HCl | C₈H₁₄ClNO₂ | 203.66 | 1-oxa, 8-aza | N/A (Building block) |
| Meso-(5S,8S)-8-(Aminomethyl)-... HCl | C₁₀H₁₉ClN₂O | 218.73 | Aminomethyl, stereospecific configuration | N/A (Chiral intermediate) |
Key Research Findings
- Synthetic Utility : Spirocyclic compounds like the target molecule are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, as seen in .
- Pharmacological Diversity : Substituents dramatically alter biological activity. For example, Rolapitant’s trifluoromethyl groups enhance NK₁ receptor affinity, while Fenspiride’s phenethyl group contributes to anti-inflammatory effects .
- Structural Rigidity : The spiro architecture enforces a specific conformation, improving selectivity but sometimes reducing solubility, as observed in hydrochlorides .
Biological Activity
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride, a compound with the CAS number 1956331-93-3, has garnered attention in recent years due to its potential biological activities, particularly in the field of antimicrobial agents. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C10H19ClN2O
- Molecular Weight : 218.72 g/mol
- Physical Form : White to yellow solid
- Purity : Typically ≥ 95% .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
The compound's antibacterial activity was evaluated through Minimum Inhibitory Concentration (MIC) assays. The results are summarized in Table 1:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.25 |
| Enterococcus faecalis | <0.03125 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 16 |
| Acinetobacter baumannii | 8 |
These findings suggest that the compound is particularly potent against certain Gram-positive pathogens, which are often resistant to conventional antibiotics .
The proposed mechanism of action for this compound involves inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintenance.
Inhibition Studies
Inhibition assays revealed that the compound has low nanomolar IC50 values against DNA gyrase from E. coli, indicating strong inhibitory activity:
| Enzyme | IC50 (nM) |
|---|---|
| DNA Gyrase | <32 |
| Topoisomerase IV | <100 |
This dual inhibition contributes to its broad-spectrum antibacterial effects .
Study on Efficacy Against Multidrug-Resistant Strains
A recent study published in MDPI explored the efficacy of various novel compounds, including this compound, against multidrug-resistant (MDR) strains of bacteria. The study reported that the compound demonstrated significant antibacterial activity, particularly against MDR Staphylococcus aureus and Acinetobacter baumannii. The results highlighted its potential as a candidate for further development into a therapeutic agent for treating resistant infections .
In Vivo Testing
In vivo models have also been employed to assess the therapeutic potential of this compound. In one study, mice infected with S. aureus were treated with varying doses of the compound, resulting in a notable reduction in bacterial load and improved survival rates compared to untreated controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride?
Methodological Answer:
Synthesis of spirocyclic compounds like this compound typically involves cyclization reactions, amidation, or acid-catalyzed ring closure. A validated approach for analogous spiro compounds involves carboxylation of intermediate acids followed by esterification and purification. For example, methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride was synthesized with 96% yield via esterification of the corresponding carboxylic acid derivative . Key steps include:
- Intermediate purification using column chromatography.
- Characterization via NMR and LCMS to confirm spirocyclic structure and purity.
- Yield optimization by controlling reaction temperature and stoichiometry.
Table 1: Example Synthetic Parameters for Analogous Spiro Compounds
| Step | Conditions | Yield | Characterization Tools |
|---|---|---|---|
| Carboxylation | HCl catalysis, 25°C, 24 hrs | 96% | NMR, LCMS |
| Esterification | Methanol reflux, 12 hrs | 89% | HPLC, FT-IR |
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
While specific hazard data for this compound is limited, general safety practices for spirocyclic amines apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography is critical for confirming spirocyclic conformation and stereochemistry. For example, a related thia-azaspiro compound was analyzed using a STOE IPDS II diffractometer, revealing:
- Crystal system: Triclinic () with unit cell parameters Å, Å, Å .
- Data refinement: -factor = 0.035, confirming high precision.
Steps for Analysis:
Crystal growth: Use slow evaporation from ethanol/water mixtures.
Data collection: Monochromatic Mo-Kα radiation ( Å).
Structure solution: Software like SHELX for refining bond lengths and angles.
Advanced: How can researchers address discrepancies in impurity profiles during synthesis?
Methodological Answer:
Impurities in spirocyclic compounds often arise from side reactions (e.g., incomplete cyclization or alkylation byproducts). To mitigate these:
- Analytical Techniques:
- Process Optimization:
- Adjust reaction time to minimize dimerization (common in azaspiro systems).
- Use scavenger resins to trap reactive intermediates.
Table 2: Common Impurities and Mitigation Strategies
| Impurity Type | Source | Detection Method | Mitigation |
|---|---|---|---|
| Dimerization byproducts | Prolonged reaction times | HPLC-MS ( 500–600) | Reduce reaction time to <24 hrs |
| Residual solvents | Incomplete purification | NMR | Rotary evaporation under high vacuum |
Basic: What spectroscopic tools are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- LCMS: Monitors molecular ion peaks (e.g., [M-Cl] at 198.1) and fragmentation patterns .
- FT-IR: Detects carbonyl (C=O, ~1700 cm) and ammonium (NH, ~2500 cm) stretches .
Advanced: How can computational modeling support the design of derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic and steric effects of substituents on the spirocyclic core:
- Parameterization: Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps.
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- SAR Analysis: Correlate substituent electronegativity with bioactivity (e.g., fluorophenyl groups enhance binding affinity in related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
